3-Fluoro-4-methoxybenzyl bromide
Overview
Description
3-Fluoro-4-methoxybenzyl bromide, also known as FMBO, is an organic compound with a molecular formula of C8H8BrFO . It is a pale cream to cream colored solid in the form of crystals or powder .
Molecular Structure Analysis
The IUPAC name for 3-Fluoro-4-methoxybenzyl bromide is 4-(bromomethyl)-1-fluoro-2-methoxybenzene . The InChI code for this compound is 1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
3-Fluoro-4-methoxybenzyl bromide has a molecular weight of 219.05 . It has a melting point of 41.0-47.0°C and an assay (GC) of ≥97.5% . The compound is a solid at ambient temperature .Scientific Research Applications
3-Fluoro-4-methoxybenzyl bromide is a type of benzyl bromide derivative . Benzyl bromide derivatives are often used in organic synthesis due to their reactivity, making them useful for a variety of chemical transformations.
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Organic Synthesis
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Non-Linear Optics
- A study on a similar compound, 3-fluoro-4-methylbenzonitrile, found that it could have applications in the field of non-linear optics . This involves the interaction of light with a material in a manner that is not directly proportional to the intensity of the light.
- The study used density functional theory (DFT) calculations to predict the properties of the molecule, including its polarizability and first order hyperpolarizability . These properties are important for non-linear optical applications.
- The results of the study suggested that 3-fluoro-4-methylbenzonitrile could be an efficient tool for future applications in non-linear optics .
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Diastereoselective Alkylation
- 3-Methoxybenzyl bromide, a similar compound, may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives .
- The method involves using the bromide as an alkylating agent to introduce the methoxybenzyl group into the succinic acid derivative .
- The outcomes of these reactions can vary widely depending on the substrates used. In many cases, the goal is to introduce a methoxybenzyl group into a molecule to modify its properties .
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Protection of Hydroxyl Groups
- 4-Methoxybenzyl bromide, another similar compound, is used as a reagent for the protection of hydroxyl groups .
- The hydroxyl group is protected by the methoxybenzyl group during reactions to prevent it from reacting .
- The protected group can then be removed by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .
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Study of Diarylpyrazoles
- 4-Methoxybenzyl Bromide is a useful reactant in studying diarylpyrazoles as cyclooxygenase 2 inhibitors .
- Diarylpyrazoles are a class of compounds that have been found to inhibit cyclooxygenase 2, an enzyme involved in inflammation .
- The outcomes of these studies can provide valuable information about the potential use of these compounds as anti-inflammatory drugs .
- Synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione
- 3-Methoxybenzyl bromide, a similar compound, may be used in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione .
- The method involves using the bromide as an alkylating agent to introduce the methoxybenzyl group into the hexane-2,4-dione .
- The outcomes of these reactions can vary widely depending on the substrates used. In many cases, the goal is to introduce a methoxybenzyl group into a molecule to modify its properties .
Safety And Hazards
3-Fluoro-4-methoxybenzyl bromide is a hazardous material. It causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .
properties
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWYYWVSFYRPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379097 | |
Record name | 3-Fluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxybenzyl bromide | |
CAS RN |
331-61-3 | |
Record name | 3-Fluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-2-fluoro-1-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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